1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate
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Overview
Description
1,4-Dioxaspiro[45]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate involves multiple steps. The starting materials typically include 1,4-dioxaspiro[4.5]decan-8-one and various substituted phenyl compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
- 4-Hydroxycyclohexanone Ethylene Acetal
- 4,4-Ethylenedioxycyclohexanol
Uniqueness
Compared to similar compounds, 1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate stands out due to its spirocyclic structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C27H32BrNO6 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H32BrNO6/c1-25(31)15-16-29(21-7-9-22(32-2)10-8-21)27(25,19-3-5-20(28)6-4-19)24(30)35-23-11-13-26(14-12-23)33-17-18-34-26/h3-10,23,31H,11-18H2,1-2H3/t25-,27?/m1/s1 |
InChI Key |
STRPAEJSGZVDHX-CSMDKSQMSA-N |
Isomeric SMILES |
C[C@]1(CCN(C1(C2=CC=C(C=C2)Br)C(=O)OC3CCC4(CC3)OCCO4)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC1(CCN(C1(C2=CC=C(C=C2)Br)C(=O)OC3CCC4(CC3)OCCO4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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